4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile

Catalog No.
S3051942
CAS No.
958952-07-3
M.F
C26H25N7O2S
M. Wt
499.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9...

CAS Number

958952-07-3

Product Name

4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile

IUPAC Name

4-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]benzonitrile

Molecular Formula

C26H25N7O2S

Molecular Weight

499.59

InChI

InChI=1S/C26H25N7O2S/c1-16-11-17(2)32(30-16)10-9-24-29-25-20-12-22(34-3)23(35-4)13-21(20)28-26(33(25)31-24)36-15-19-7-5-18(14-27)6-8-19/h5-8,11-13H,9-10,15H2,1-4H3

InChI Key

ZJAWHBGYPUJQKM-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=C(C=C5)C#N)OC)OC)C

solubility

not available

The compound 4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile is a complex organic molecule characterized by a unique combination of functional groups and heterocyclic structures. It features a benzonitrile moiety linked to a sulfanyl group that connects to a triazoloquinazoline derivative, which is further substituted with a 3,5-dimethyl-1H-pyrazole. The molecular formula is C26H28N6O2SC_{26}H_{28}N_{6}O_{2}S with a molecular weight of approximately 488.61 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • There is no information regarding the mechanism of action of this specific compound. However, the presence of the triazoloquinazoline core suggests potential for targeting specific enzymes or receptors depending on the functional group substitutions, as this core structure is found in some kinase inhibitors [].
  • Due to the absence of research, no data is available on potential safety hazards associated with this compound. However, some general safety considerations for handling unknown organic compounds include:
    • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
    • Working in a well-ventilated fume hood.
    • Consulting safety data sheets (SDS) for similar compounds if available.

Future Research Directions

Given the lack of existing research, this compound presents an opportunity for further investigation. Potential areas of exploration include:

  • Synthesis and characterization of the molecule to confirm its structure and obtain physical and chemical properties.
  • In vitro and in vivo studies to assess its biological activity and potential therapeutic applications.
  • Computational modeling to predict its interaction with specific targets and optimize its structure for desired properties.
Typical of organic molecules with multiple functional groups:

  • Nucleophilic Substitution: The benzonitrile group can participate in nucleophilic substitution reactions, particularly with amines or alcohols.
  • Reduction Reactions: The nitrile group may be reduced to an amine under suitable conditions.
  • Sulfide Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
  • Condensation Reactions: The presence of the 3,5-dimethyl-1H-pyrazole allows for potential condensation reactions with aldehydes or ketones.

Preliminary studies indicate that compounds containing the triazoloquinazoline scaffold exhibit significant biological activities:

  • Anticancer Activity: Similar compounds have been reported to inhibit specific cancer cell lines, suggesting potential antitumor properties.
  • Antimicrobial Properties: The presence of the pyrazole and triazole rings may contribute to antibacterial and antifungal activities.
  • Enzyme Inhibition: Research indicates that derivatives of triazoloquinazolines can act as inhibitors of various enzymes involved in cancer progression.

The synthesis of this compound typically involves several steps:

  • Synthesis of Triazoloquinazoline Derivative:
    • Start with a suitable quinazoline precursor and react it with hydrazine derivatives to form the triazole ring.
    • Introduce methoxy groups through methylation reactions.
  • Formation of Sulfanyl Linkage:
    • Utilize thiol or sulfide reagents to create the sulfanyl group attached to the triazoloquinazoline.
  • Benzonitrile Attachment:
    • Employ nucleophilic substitution techniques to attach the benzonitrile moiety via the sulfanyl carbon.
  • Final Modifications:
    • Purification and characterization using techniques like NMR and mass spectrometry.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer or antimicrobial drugs.
  • Research Tools: To study enzyme inhibition mechanisms or cellular processes involving specific receptors.
  • Material Science: Due to its unique structure, it may find utility in developing novel materials or sensors.

Studies on similar compounds have shown interactions with various biological targets:

  • Receptor Binding Studies: Investigating how the compound interacts with adenosine receptors or other G-protein coupled receptors could reveal its therapeutic potential.
  • Enzyme Kinetics: Assessing how this compound affects enzyme activity could provide insights into its mechanism of action.

Several compounds share structural similarities with 4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolineC26H28N6O2C_{26}H_{28}N_{6}O_{2}Lacks benzonitrile but shares the core structure.
5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-aminesC9H13N5SC_{9}H_{13}N_{5}SContains thiadiazole instead of quinazoline; different biological activity profile.
3-Aryl-5-amino-biphenyl substituted [1,2,4]triazolo[4,3-c]quinazolinesVariesKnown for anticancer properties; different substituents affect potency.

Uniqueness

The uniqueness of 4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile lies in its specific combination of the benzonitrile moiety with a complex heterocyclic framework that potentially enhances its biological activity compared to related compounds. Its multifaceted structure may allow for diverse interactions within biological systems that could be exploited for therapeutic purposes.

XLogP3

4.5

Dates

Last modified: 08-18-2023

Explore Compound Types